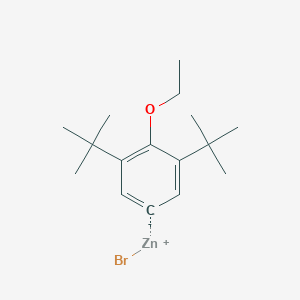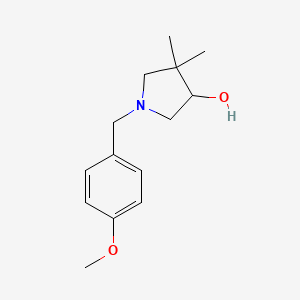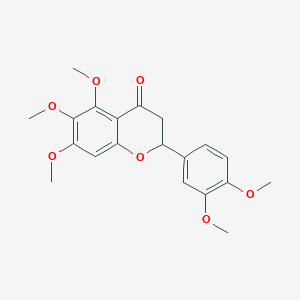
2-(morpholin-4-ylmethyl)-1-(3-phenylpropyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)methyl)morpholine is a complex organic compound that features a benzimidazole core linked to a morpholine ring via a phenylpropyl chain. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anticancer, and antiparasitic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)methyl)morpholine typically involves a multi-step process:
Formation of the Benzimidazole Core: This step usually involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Attachment of the Phenylpropyl Chain: The benzimidazole core is then alkylated with a phenylpropyl halide in the presence of a base such as potassium carbonate.
Formation of the Morpholine Ring: Finally, the intermediate product is reacted with morpholine under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-((1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)methyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or morpholine rings using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole or morpholine derivatives.
Scientific Research Applications
4-((1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)methyl)morpholine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antiparasitic agent against Toxoplasma gondii.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-((1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)methyl)morpholine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and albendazole share the benzimidazole core and exhibit similar antiparasitic activities.
Morpholine Derivatives: Compounds such as fenpropimorph and tridemorph are used as fungicides and share the morpholine ring.
Uniqueness
4-((1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)methyl)morpholine is unique due to its combined benzimidazole and morpholine structures, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H25N3O |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-[[1-(3-phenylpropyl)benzimidazol-2-yl]methyl]morpholine |
InChI |
InChI=1S/C21H25N3O/c1-2-7-18(8-3-1)9-6-12-24-20-11-5-4-10-19(20)22-21(24)17-23-13-15-25-16-14-23/h1-5,7-8,10-11H,6,9,12-17H2 |
InChI Key |
CMKMRRZIYFCYDG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=NC3=CC=CC=C3N2CCCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


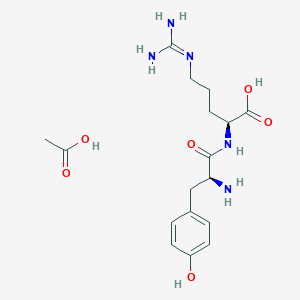
![(2-(Tert-butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B14873894.png)

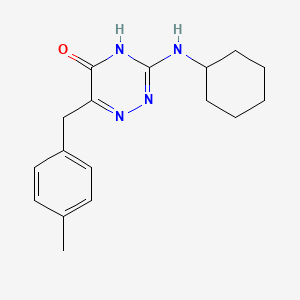
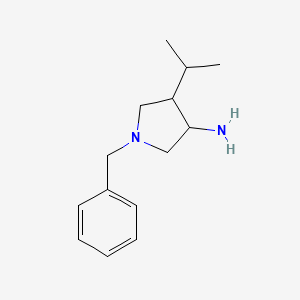

![2-(4-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine](/img/structure/B14873938.png)
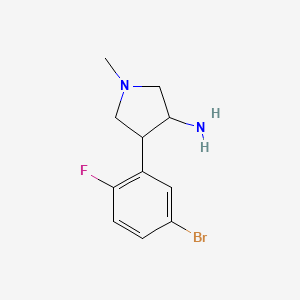
![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B14873946.png)

